molecular formula C2H7O3P B042696 Ethylphosphonic acid CAS No. 6779-09-5

Ethylphosphonic acid

Cat. No.: B042696
CAS No.: 6779-09-5
M. Wt: 110.05 g/mol
InChI Key: GATNOFPXSDHULC-UHFFFAOYSA-N
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Description

Ethylphosphonic acid, also known as ethanephosphonic acid, is an organophosphorus compound with the molecular formula C₂H₇O₃P. It is a colorless, hygroscopic solid that is soluble in water and various organic solvents. This compound is characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is used in various applications due to its unique chemical properties and reactivity.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylphosphonic acid can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with ethanol in the presence of water, resulting in the formation of a mixture of diethyl phosphite and monoethyl phosphite. These intermediates are then converted to this compound through hydrolysis or dealkylation processes .

Industrial Production Methods: In industrial settings, this compound is often produced by the dealkylation of dialkyl phosphonates under acidic conditions using hydrochloric acid or through the McKenna procedure, which involves the use of bromotrimethylsilane followed by methanolysis .

Chemical Reactions Analysis

Types of Reactions: Ethylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can participate in substitution reactions where the ethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and strong bases are often employed.

Major Products Formed:

Scientific Research Applications

Ethylphosphonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Methylphosphonic acid
  • Butylphosphonic acid
  • Phenylphosphonic acid
  • Hexylphosphonic acid

Comparison: this compound is unique due to its specific molecular structure, which provides distinct reactivity and solubility properties. Compared to mthis compound, this compound has a longer carbon chain, which can influence its reactivity and interactions with other molecules. Butylphosphonic acid and hexylphosphonic acid have even longer carbon chains, affecting their solubility and chemical behavior. Phenylphosphonic acid, with an aromatic ring, exhibits different reactivity patterns due to the presence of the phenyl group .

This compound’s versatility and unique properties make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O3P/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATNOFPXSDHULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20218044
Record name Ethylphosphonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6779-09-5
Record name Ethylphosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6779-09-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylphosphonic acid
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Record name Ethylphosphonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylphosphonic acid
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Record name ETHYLPHOSPHONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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